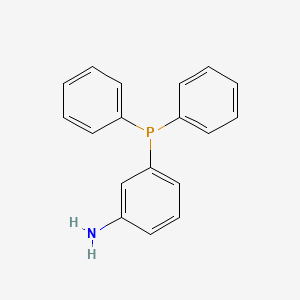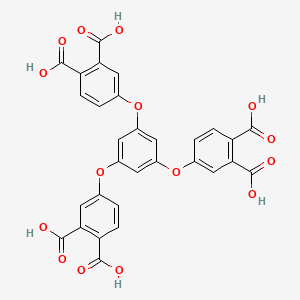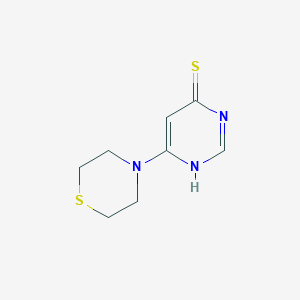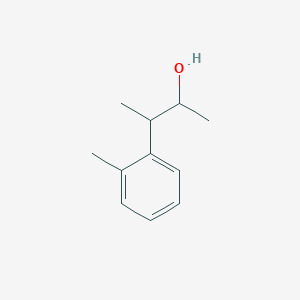![molecular formula C14H18BClO2 B12504384 2-[2-(2-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12504384.png)
2-[2-(2-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Chlorophényl)éthényl]-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane est un composé d'ester boronique avec des applications significatives en synthèse organique. Il est connu pour son rôle dans les réactions de couplage croisé de Suzuki-Miyaura, qui sont cruciales pour la formation de liaisons carbone-carbone en chimie organique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-[2-(2-Chlorophényl)éthényl]-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane implique généralement la réaction de l'acide 2-(2-Chlorophényl)éthénylboronique avec le pinacol en présence d'un agent déshydratant. La réaction est réalisée sous atmosphère inerte pour empêcher l'oxydation et l'interférence de l'humidité. Les conditions de réaction comprennent souvent :
Solvant : Tétrahydrofurane (THF) ou dichlorométhane (DCM)
Température : Température ambiante à reflux
Catalyseur : Catalyseurs à base de palladium pour les réactions de couplage
Méthodes de production industrielle
La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :
Réacteurs en vrac : Réacteurs à grande échelle avec un contrôle précis de la température et de la pression
Purification : Cristallisation ou chromatographie pour atteindre une pureté élevée
Contrôle qualité : Tests rigoureux pour garantir la cohérence et la pureté
Analyse Des Réactions Chimiques
Types de réactions
2-[2-(2-Chlorophényl)éthényl]-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane subit diverses réactions chimiques, notamment :
Oxydation : Conversion en alcools ou cétones correspondants
Réduction : Formation d'alcanes ou d'alcènes
Substitution : Échange d'halogènes ou substitution nucléophile
Réactifs et conditions courants
Oxydation : Utilisation d'oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium
Réduction : Hydrogénation catalytique à l'aide de palladium sur carbone (Pd/C)
Substitution : Nucléophiles tels que les amines ou les thiols en conditions basiques
Principaux produits
Oxydation : Formation de 2-(2-Chlorophényl)éthanol
Réduction : Formation de 2-(2-Chlorophényl)éthane
Substitution : Formation de divers dérivés substitués selon le nucléophile utilisé
Applications de la recherche scientifique
2-[2-(2-Chlorophényl)éthényl]-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane a des applications diverses dans la recherche scientifique :
Chimie : Utilisé dans les réactions de couplage croisé de Suzuki-Miyaura pour synthétiser des molécules organiques complexes
Biologie : Utilisé dans la synthèse de composés biologiquement actifs et de produits pharmaceutiques
Médecine : Impliqué dans le développement de candidats médicaments et d'agents thérapeutiques
Industrie : Appliqué dans la production de matériaux de pointe et de polymères
Mécanisme d'action
Le composé exerce ses effets principalement par son rôle d'ester boronique dans les réactions de couplage croisé. Le mécanisme implique :
Activation : Formation d'un complexe de borate avec un catalyseur au palladium
Transmétallation : Transfert du groupe organique du bore au palladium
Élimination réductive : Formation de la liaison carbone-carbone et régénération du catalyseur
Applications De Recherche Scientifique
2-[2-(2-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules
Biology: Utilized in the synthesis of biologically active compounds and pharmaceuticals
Medicine: Involved in the development of drug candidates and therapeutic agents
Industry: Applied in the production of advanced materials and polymers
Mécanisme D'action
The compound exerts its effects primarily through its role as a boronic ester in cross-coupling reactions. The mechanism involves:
Activation: Formation of a boronate complex with a palladium catalyst
Transmetalation: Transfer of the organic group from boron to palladium
Reductive Elimination: Formation of the carbon-carbon bond and regeneration of the catalyst
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide phénylboronique
- Acide vinylboronique
- 4,4,5,5-Tétraméthyl-2-(2-phényléthényl)-1,3,2-dioxaborolane
Unicité
2-[2-(2-Chlorophényl)éthényl]-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane est unique en raison de sa structure spécifique, qui confère une réactivité et une sélectivité distinctes dans les réactions de couplage croisé. Son groupe chlorophényle améliore son utilité dans la synthèse de composés aromatiques chlorés, qui sont précieux dans les produits pharmaceutiques et les produits agrochimiques.
Propriétés
Formule moléculaire |
C14H18BClO2 |
|---|---|
Poids moléculaire |
264.56 g/mol |
Nom IUPAC |
2-[2-(2-chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H18BClO2/c1-13(2)14(3,4)18-15(17-13)10-9-11-7-5-6-8-12(11)16/h5-10H,1-4H3 |
Clé InChI |
LSWXAAQYYFRGPI-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Chlorophenoxy)-1-[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]ethanone](/img/structure/B12504310.png)
![2-{[2-hydroxy-6-(10-hydroxy-3a,6,6,9b,11a-pentamethyl-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,2H,3H,3bH,4H,7H,8H,9H,9aH,10H,11H-cyclopenta[a]phenanthren-1-yl)-2-methylheptan-3-yl]oxy}-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxane-3,4,5-triol](/img/structure/B12504315.png)
![ethyl N-[9-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate;sulfuric acid](/img/structure/B12504321.png)



![5-{[2,5-Dimethyl-1-(2-methylphenyl)pyrrol-3-YL]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B12504342.png)
![3-[(3-Chloro-2-methylphenyl)carbamoyl]-2-[(4-chlorophenyl)methyl]propanoic acid](/img/structure/B12504352.png)
![3-(2,3-dimethoxyphenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12504356.png)
![sodium;13-[(2,4-difluorophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-olate](/img/structure/B12504359.png)
![5-{[1-(2,4-Dimethylphenyl)-2,5-dimethylpyrrol-3-YL]methylidene}-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12504361.png)


![4-Chloronaphtho[2,3-b]benzofuran](/img/structure/B12504372.png)
